2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZSLWBPGKOFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a benzodiazole derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions on the piperidine ring can yield various substituted derivatives.
Scientific Research Applications
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally similar derivatives, focusing on substituent effects, synthesis routes, and inferred pharmacological properties.
*Calculated based on molecular formula.
Pharmacological and Physicochemical Insights
- Hydrophilicity vs.
- Metabolic Stability : Fluorinated compounds (e.g., ) resist oxidative metabolism, whereas the hydroxymethyl group in the target may undergo glucuronidation or oxidation.
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), influencing target binding .
Biological Activity
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is a compound that incorporates both benzodiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 309 Da
- LogP : 2.73
- Polar Surface Area : 67 Å
Biological Activity Overview
The biological activity of compounds containing benzodiazole and piperidine groups has been extensively studied due to their potential in medicinal chemistry. The following sections detail specific activities associated with this compound.
1. Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various compounds with similar structures and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong inhibition, suggesting that the compound may possess similar antimicrobial effects .
2. Enzyme Inhibition
Compounds with piperidine structures have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that derivatives bearing piperidine moieties showed strong AChE inhibition, with IC₅₀ values significantly lower than those of standard inhibitors . This suggests that this compound may also function as an effective enzyme inhibitor.
3. Anticancer Potential
Benzodiazole derivatives have been explored for their anticancer properties. The presence of the piperidine ring enhances the bioactivity of these compounds by improving their interaction with biological targets involved in cancer pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells .
Case Study 1: Synthesis and Evaluation of Benzodiazole Derivatives
A recent study synthesized a series of benzodiazole derivatives, including those similar to our compound of interest. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Among them, several demonstrated significant potency against E. coli and S. aureus, with some showing IC₅₀ values in the low micromolar range .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study focused on benzodiazole-piperidine hybrids revealed that modifications in the side chains significantly affected biological activity. The introduction of hydroxymethyl groups was found to enhance both antimicrobial and enzyme inhibitory activities, indicating a promising direction for further research into optimizing this compound's efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
